Cifostodine
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Overview
Description
It is a pyrimidine derivative and is known for its unique structure, which includes a cyclic phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cifostodine typically involves the cyclization of citidine monophosphate. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the cyclic phosphate group. Common reagents used in this process include phosphorus oxychloride and pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Cifostodine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Cifostodine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a tool for investigating nucleotide metabolism.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of cifostodine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The cyclic phosphate group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Citidine monophosphate: A precursor to cifostodine with similar structural features but lacking the cyclic phosphate group.
Uridine monophosphate: Another pyrimidine derivative with distinct properties and applications.
Thymidine monophosphate: A related compound with a different base structure but similar phosphate group chemistry.
Uniqueness of this compound: this compound’s unique cyclic phosphate group sets it apart from other similar compounds. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
633-90-9 |
---|---|
Molecular Formula |
C9H12N3O7P |
Molecular Weight |
305.18 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
NMPZCCZXCOMSDQ-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O |
633-90-9 | |
Related CAS |
15718-51-1 (mono-hydrochloride salt) 74263-38-0 (barium (2:1) salt) |
Synonyms |
2',3'-cyclic CMP cifostodine cifostodine barium (2:1) salt cifostodine monosodium salt cytidine 2',3'-phosphate cytidine cyclic 2,3 monophosphate cytidine cyclic-2',3'-monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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